4-(4-chlorobenzoyl)-1H-imidazole
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Overview
Description
4-(4-Chlorobenzoyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the imidazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorobenzoyl)-1H-imidazole typically involves the acylation of imidazole with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Imidazole and 4-chlorobenzoyl chloride.
Catalysts: Bases like pyridine or triethylamine.
Solvents: Industrial-grade dichloromethane or tetrahydrofuran.
Reaction Vessels: Large-scale reactors with temperature control and stirring mechanisms.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorobenzoyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the 4-chlorobenzoyl group.
Scientific Research Applications
4-(4-Chlorobenzoyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 4-(4-chlorobenzoyl)-1H-imidazole.
4-Chlorobenzoic acid: Another related compound with similar structural features.
4-Chlorobenzamide: Shares the 4-chlorobenzoyl group but differs in the functional group attached to the benzene ring.
Uniqueness: this compound is unique due to its imidazole ring, which imparts specific chemical and biological properties not found in its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
91874-84-9 |
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Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.6 |
Purity |
0 |
Origin of Product |
United States |
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